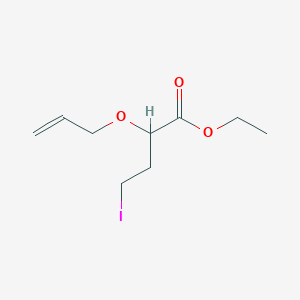
Butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester is an organic compound with the molecular formula C9H15IO3. This compound is characterized by the presence of an iodine atom, a propenyloxy group, and an ethyl ester group attached to a butanoic acid backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The introduction of the iodine and propenyloxy groups can be achieved through halogenation and etherification reactions, respectively. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the iodine group to a less reactive form, such as a hydrogen atom or a hydroxyl group.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of new compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
Butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester is used in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of the iodine atom and propenyloxy group allows the compound to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 4-iodo-2-(2-propenyloxy)-, methyl ester
- Butanoic acid, 4-iodo-2-(2-propenyloxy)-, propyl ester
- Butanoic acid, 4-iodo-2-(2-propenyloxy)-, butyl ester
Uniqueness
Butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.
Properties
CAS No. |
189046-53-5 |
|---|---|
Molecular Formula |
C9H15IO3 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
ethyl 4-iodo-2-prop-2-enoxybutanoate |
InChI |
InChI=1S/C9H15IO3/c1-3-7-13-8(5-6-10)9(11)12-4-2/h3,8H,1,4-7H2,2H3 |
InChI Key |
DOCOHGVWIGBPMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCI)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


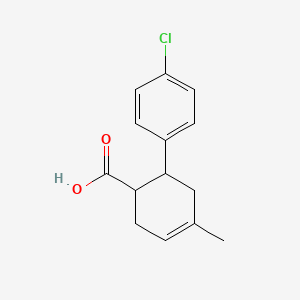
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
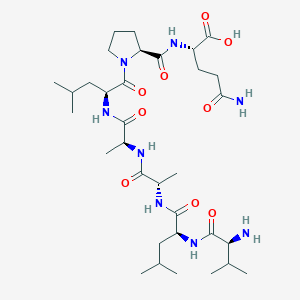
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)

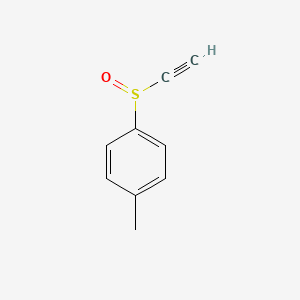

![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
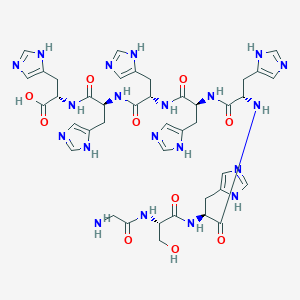

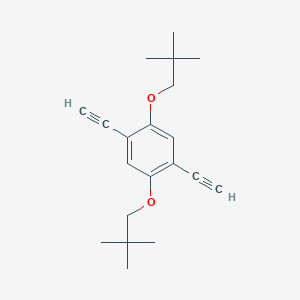
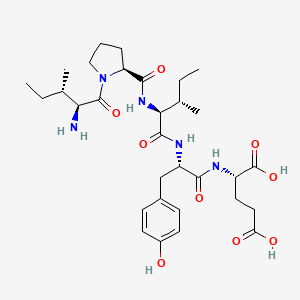
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
